![molecular formula C10H10N4O4S B3039344 5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid CAS No. 1017794-41-0](/img/structure/B3039344.png)
5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid
Descripción general
Descripción
“5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid” is a compound that belongs to the pyrazole family . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at positions 1 and 2, and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole ring that is approximately coplanar with the amino and carboxyl groups . The phenyl group is twisted by 48.13 (3)° relative to this plane . An intramolecular N-H⋯O hydrogen bond stabilizes the planar conformation of the molecule .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Mecanismo De Acción
Target of Action
It is known that pyrazole derivatives have wide applications in pharmaceuticals . They have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds .
Mode of Action
Given the wide range of biological activities associated with pyrazole derivatives, it can be inferred that the compound likely interacts with multiple targets, leading to diverse biochemical effects .
Biochemical Pathways
Based on the known activities of pyrazole derivatives, it can be inferred that the compound likely influences a variety of biochemical pathways associated with its therapeutic effects .
Result of Action
Given the wide range of biological activities associated with pyrazole derivatives, it can be inferred that the compound likely exerts diverse effects at the molecular and cellular levels .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid for lab experiments is its diverse biological activities, making it a promising candidate for drug development. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid. One area of focus could be the development of this compound-based drugs for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of interest could be the investigation of this compound's potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its effects on various signaling pathways.
Aplicaciones Científicas De Investigación
5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes involved in the inflammatory response. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, this compound has been reported to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Análisis Bioquímico
Biochemical Properties
5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can form hydrogen bonds with amino acids in enzyme active sites, potentially inhibiting or activating enzymatic activity. For example, it may interact with enzymes involved in metabolic pathways, such as dehydrogenases and kinases, by binding to their active sites and altering their catalytic functions . Additionally, the sulphonyl group in this compound can form strong interactions with proteins, affecting protein folding and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of key signaling proteins, such as kinases and phosphatases . It may also affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to enzyme active sites, either inhibiting or activating their catalytic functions . The binding interactions may involve hydrogen bonds, van der Waals forces, and electrostatic interactions with amino acid residues in the enzyme active sites . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function and overall health . At higher doses, it can exhibit significant biological activity, including enzyme inhibition, changes in gene expression, and alterations in metabolic pathways . Toxic or adverse effects may occur at very high doses, including potential damage to tissues and organs .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . This compound can affect metabolic flux by modulating the activity of key enzymes, such as dehydrogenases and kinases, leading to changes in metabolite levels . Additionally, this compound may influence the synthesis and degradation of specific biomolecules, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Additionally, binding proteins may facilitate the distribution and localization of this compound within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery . The activity and function of this compound can be affected by its subcellular localization, as it may interact with different biomolecules in various cellular compartments .
Propiedades
IUPAC Name |
5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4S/c11-9-8(10(15)16)5-13-14(9)6-1-3-7(4-2-6)19(12,17)18/h1-5H,11H2,(H,15,16)(H2,12,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJYEUOXVSIVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B3039261.png)

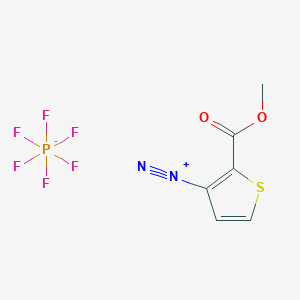


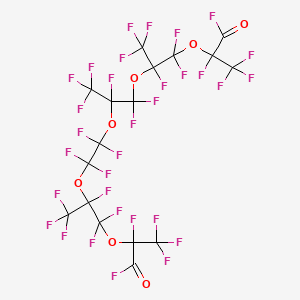
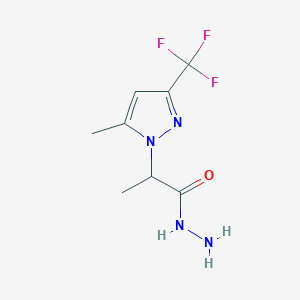
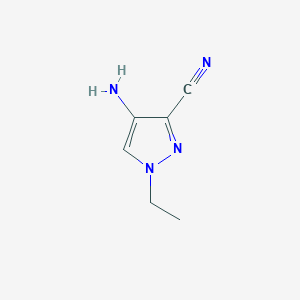
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide](/img/structure/B3039278.png)
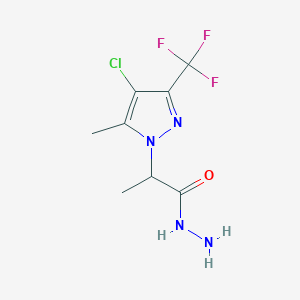
![3-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3039280.png)
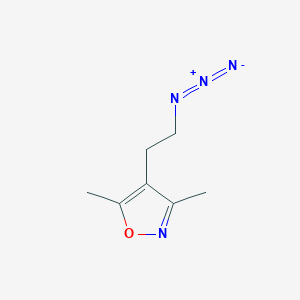
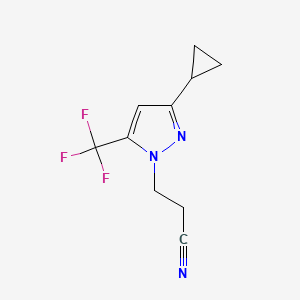
![1-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B3039283.png)